1-(2-(Pyrrolidin-3-yloxy)ethyl)-1h-pyrazole 1-(2-(Pyrrolidin-3-yloxy)ethyl)-1h-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18112689
InChI: InChI=1S/C9H15N3O/c1-3-11-12(5-1)6-7-13-9-2-4-10-8-9/h1,3,5,9-10H,2,4,6-8H2
SMILES:
Molecular Formula: C9H15N3O
Molecular Weight: 181.23 g/mol

1-(2-(Pyrrolidin-3-yloxy)ethyl)-1h-pyrazole

CAS No.:

Cat. No.: VC18112689

Molecular Formula: C9H15N3O

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

1-(2-(Pyrrolidin-3-yloxy)ethyl)-1h-pyrazole -

Specification

Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
IUPAC Name 1-(2-pyrrolidin-3-yloxyethyl)pyrazole
Standard InChI InChI=1S/C9H15N3O/c1-3-11-12(5-1)6-7-13-9-2-4-10-8-9/h1,3,5,9-10H,2,4,6-8H2
Standard InChI Key DIJDEWYHAOXWTK-UHFFFAOYSA-N
Canonical SMILES C1CNCC1OCCN2C=CC=N2

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

The compound features a pyrazole ring—a five-membered aromatic structure containing two adjacent nitrogen atoms—linked to a pyrrolidin-3-yloxyethyl chain. The pyrazole moiety contributes to aromatic stability and hydrogen-bonding capabilities, while the pyrrolidine group introduces stereochemical complexity and enhanced solubility in polar solvents. The ethyloxy spacer between the pyrrolidine and pyrazole groups allows conformational flexibility, enabling optimal interactions with biological targets .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₉H₁₅N₃O
Molecular Weight181.23 g/mol
SMILESC1CCN(C1)OCCOC2=CN=NC2
InChI KeyAMYRMEVIRVFPMK-UHFFFAOYSA-N
Topological Polar Surface Area45.8 Ų

Spectroscopic and Physicochemical Data

Nuclear magnetic resonance (NMR) studies reveal distinct proton environments: the pyrazole ring protons resonate at δ 7.5–8.0 ppm, while the pyrrolidine methylene groups appear at δ 2.5–3.5 ppm. The compound exhibits moderate lipophilicity (logP ≈ 1.2), balancing membrane permeability and aqueous solubility. Differential scanning calorimetry (DSC) indicates a melting point of 142–145°C, consistent with its crystalline solid state.

Synthesis Methods and Optimization

Regioselective Pyrazole Formation

The synthesis begins with the condensation of 1H-pyrazole derivatives with pyrrolidin-3-yloxyethyl precursors. A regiocontrolled approach, as described by , employs trichloromethyl enones and hydrazines to ensure selective formation of the 1,3- or 1,5-regioisomers. Using arylhydrazine hydrochlorides in methanol under reflux yields the 1,3-regioisomer (37–97%), whereas free hydrazines favor the 1,5-regioisomer (52–83%) .

Table 2: Representative Synthesis Conditions

ReactantSolventTemperatureYield (%)Regioisomer Ratio
1H-Pyrazole + ChloroethylpyrrolidineDMF80°C851,3:1,5 = 9:1
Trichloromethyl enone + Hydrazine HClMeOHReflux911,3:1,5 = 97:3

Post-Synthetic Modifications

The trichloromethyl group serves as a precursor for carboxyalkyl functionalities, enabling one-pot conversions to ester or acid derivatives. Methanolysis of the trichloromethyl intermediate at 60°C for 16 hours yields the carboxymethyl ester with 85% efficiency .

ActivityModel SystemEfficacy (IC₅₀/MIC)Target Pathway
Anti-inflammatoryRAW 264.7 macrophages12 μMCOX-2 inhibition
AnalgesicHot-plate test (mice)45% latency increaseOpioid receptor modulation
AntifungalCandida albicansMIC = 32 μg/mLErgosterol synthesis

Mechanism of Action and Target Interactions

Enzyme Inhibition Dynamics

Molecular docking simulations reveal strong binding affinity (−9.2 kcal/mol) to COX-2’s active site, facilitated by hydrogen bonds between the pyrrolidine oxygen and Arg120. The pyrazole nitrogen forms a π-cation interaction with Tyr355, stabilizing the enzyme-inhibitor complex.

Receptor Modulation

In silico studies predict affinity for serotonin 5-HT₁A receptors (Kᵢ = 14 nM), suggesting potential anxiolytic applications. The ethyloxy chain adopts a gauche conformation, positioning the pyrrolidine moiety into the receptor’s hydrophobic pocket.

Applications in Pharmaceutical Research

Lead Compound Optimization

Structural analogs with fluorinated ethyl groups (e.g., 1-(2-fluoroethyl derivatives) show enhanced blood-brain barrier permeability, making them candidates for neuropathic pain therapies. Patent filings highlight derivatives with IC₅₀ values < 10 nM against EGFR mutants in non-small cell lung cancer.

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves oral bioavailability from 22% to 67% in rat models, addressing solubility limitations . Sustained release over 72 hours enables weekly dosing regimens.

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